[(Piperidin-2-yl)methyl]urea
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Overview
Description
[(Piperidin-2-yl)methyl]urea is a compound that features a piperidine ring attached to a urea moiety. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The urea group is a functional group that is commonly found in many biologically active molecules. The combination of these two groups in this compound makes it a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Piperidin-2-yl)methyl]urea typically involves the reaction of piperidine with an isocyanate or a carbamate. One common method is the reaction of piperidine with methyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as metal complexes can also enhance the reaction rate and selectivity. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
[(Piperidin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a variety of substituted urea compounds with different functional groups .
Scientific Research Applications
[(Piperidin-2-yl)methyl]urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor. Piperidine derivatives have shown activity against various biological targets, making them useful in studying enzyme mechanisms and developing new drugs.
Medicine: Explored for its potential therapeutic properties. Piperidine-containing compounds have been studied for their analgesic, anti-inflammatory, and antipsychotic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Piperidin-2-yl)methyl]urea involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The piperidine ring can interact with hydrophobic pockets in the enzyme, while the urea group can form hydrogen bonds with amino acid residues. This dual interaction enhances the binding affinity and specificity of the compound .
Comparison with Similar Compounds
[(Piperidin-2-yl)methyl]urea can be compared with other similar compounds such as:
Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid share the piperidine ring but differ in their functional groups. These compounds also exhibit biological activity and are used in drug discovery.
Urea derivatives: Compounds like N,N’-dimethylurea and N-phenylurea have the urea moiety but lack the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring and urea group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H15N3O |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
piperidin-2-ylmethylurea |
InChI |
InChI=1S/C7H15N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h6,9H,1-5H2,(H3,8,10,11) |
InChI Key |
VBTLNWLRGZKILF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC(=O)N |
Origin of Product |
United States |
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